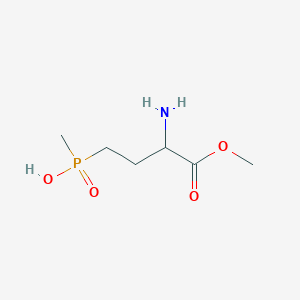
(3-Amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid is a compound belonging to the class of phosphinic acids These compounds are characterized by the presence of a phosphorus atom bonded to a carbon atom and an oxygen atom, forming a phosphinic acid group
Preparation Methods
The synthesis of (3-Amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid can be achieved through several methods. One common approach involves the phospha-Mannich reaction, which utilizes a P–H precursor, an aldehyde, and an amine . The reaction conditions typically involve the use of hypophosphorous acid (H₃PO₂) with secondary amines and formaldehyde in wet acetic acid (AcOH), leading to the formation of aminomethyl-H-phosphinic acids in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high efficiency and minimal by-products.
Chemical Reactions Analysis
(3-Amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine oxides.
Substitution: The compound can undergo substitution reactions where the amino or methoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄).
Scientific Research Applications
(3-Amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other organophosphorus compounds.
Industry: The compound is used in the development of polymer-supported reagents for separation processes.
Mechanism of Action
The mechanism of action of (3-Amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition is often achieved through the formation of stable complexes with the enzyme’s active site, thereby preventing the enzyme from catalyzing its natural substrate .
Comparison with Similar Compounds
(3-Amino-4-methoxy-4-oxobutyl)(methyl)phosphinic acid can be compared with other similar compounds such as:
Aminophosphonic acids: These compounds also contain a phosphorus atom bonded to an amino group and exhibit similar biological activities.
Phosphonic acids: These compounds have a phosphorus atom bonded to two oxygen atoms and one carbon atom, differing in their structural properties and reactivity.
Properties
IUPAC Name |
(3-amino-4-methoxy-4-oxobutyl)-methylphosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO4P/c1-11-6(8)5(7)3-4-12(2,9)10/h5H,3-4,7H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRFFUFJLUXSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCP(=O)(C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














